molecular formula C21H22N4O4 B10922769 1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B10922769
M. Wt: 394.4 g/mol
InChI Key: MVOAOSISEKTLFS-UHFFFAOYSA-N
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Description

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an oxazolo[5,4-b]pyridine core, a methoxyphenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazolo[5,4-b]pyridine core: This step involves the cyclization of a suitable pyridine derivative with an appropriate oxazole precursor under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxy group is introduced using methoxybenzene and a suitable electrophile.

    Attachment of the piperidine carboxamide moiety: This step involves the reaction of the oxazolo[5,4-b]pyridine derivative with piperidine-4-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperidine carboxamide moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biomolecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[6-(4-Hydroxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide
  • 1-{[6-(4-Chlorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide
  • 1-{[6-(4-Nitrophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide

Uniqueness

1-{[6-(4-Methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-12-18-16(21(27)25-9-7-14(8-10-25)19(22)26)11-17(23-20(18)29-24-12)13-3-5-15(28-2)6-4-13/h3-6,11,14H,7-10H2,1-2H3,(H2,22,26)

InChI Key

MVOAOSISEKTLFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCC(CC4)C(=O)N

Origin of Product

United States

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